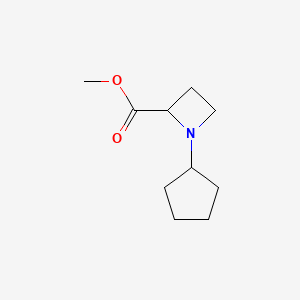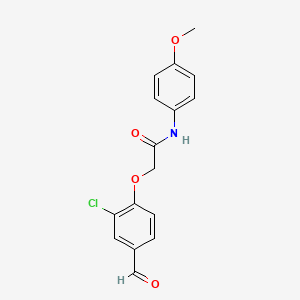![molecular formula C18H17N3O6S B2516102 Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921133-03-1](/img/structure/B2516102.png)
Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a derivative of thienopyridine, which is a class of compounds known for their various pharmacological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, which can offer insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related thienopyridine derivatives typically involves multi-step chemical reactions that may include nitration, acylation, and cyclization processes. While the exact synthesis of Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is not detailed in the provided papers, the electrochemical oxidation of a similar compound, Methyl (±)-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, has been studied . This research could provide a foundation for understanding the electrochemical behavior and potential synthetic pathways for the compound of interest.
Molecular Structure Analysis
The molecular structure of thienopyridine derivatives is crucial for their biological activity. The crystal structure of 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine has been determined by X-ray diffraction, revealing specific features of its molecular packing in the crystal . This information can be extrapolated to hypothesize about the molecular structure of Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, as the core heterocyclic structure is shared between the compounds.
Chemical Reactions Analysis
The electrochemical oxidation of thienopyridine derivatives can lead to a variety of products, depending on the reaction conditions such as solvent and applied potential . The study of these reactions provides insight into the reactivity and stability of the thienopyridine core under oxidative conditions. This knowledge is relevant for understanding the chemical reactions that Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure. The crystallographic analysis of a related compound has provided data on unit-cell parameters, density, and molecular packing . These properties are important for predicting the solubility, stability, and overall behavior of the compound in various environments. Although the specific physical and chemical properties of Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate are not provided, the properties of structurally similar compounds can serve as a useful reference point.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has explored the synthesis of related thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations, highlighting the compound's utility in creating complex heterocyclic systems (Calhelha & Queiroz, 2010). Similar work on 4,5-dihydrothieno[3,2-b]pyrrol-6-one and its derivatives, achieved through flash vacuum pyrolysis, suggests the potential for creating a wide range of heterocyclic compounds with significant properties (Gaywood & Mcnab, 2009).
Antimicrobial Activity
A study on new pyridothienopyrimidines and pyridothienotriazines demonstrated the compound's framework can be modified to produce derivatives with antimicrobial activities, showcasing its potential in drug discovery (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Molecular Packing and Crystal Structure
The molecular and crystal structure of a closely related compound, showcasing specific features of its molecular packing, provides insight into how such compounds can be utilized in material science and engineering for developing new materials with unique properties (Lysov, Nesterov, Potekhin, & Struchkov, 2000).
Insecticidal Properties
Research into pyridine derivatives, including structures similar to the compound , found that some derivatives exhibit significant insecticidal activity, suggesting potential applications in agriculture for pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propriétés
IUPAC Name |
methyl 6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-10(22)20-7-6-13-14(9-20)28-17(15(13)18(24)27-2)19-16(23)11-4-3-5-12(8-11)21(25)26/h3-5,8H,6-7,9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSDILKZLVTZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


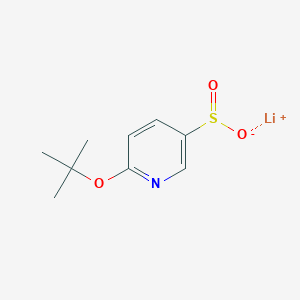

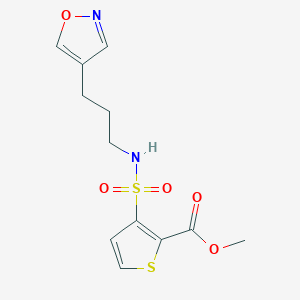
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)
![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)
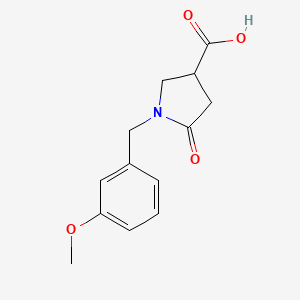
![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)
